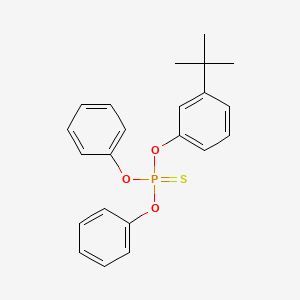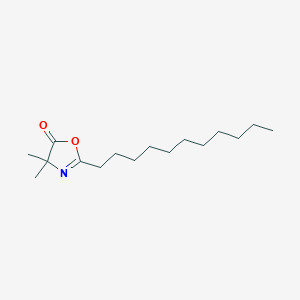
Palifermin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palifermin is a truncated human recombinant keratinocyte growth factor (KGF) produced in Escherichia coli . It stimulates the growth of cells that line the surface of the mouth and intestinal tract . It is used to reduce the frequency and duration of severe mouth sores in people with certain blood cancers .
Synthesis Analysis
This compound is a recombinant human keratinocyte growth factor (KGF) that is 140 residues long and is produced using E. coli . Mutations have been designed to increase the stability of FGF7 (from which this compound is derived) by analyzing its 3D structure and sequence of other FGFs .
Molecular Structure Analysis
This compound is a protein-based therapy with a chemical formula of C721H1142N202O204S9 and an average weight of 16192.7 Da . It is a form of recombinant human keratinocyte growth factor .
Chemical Reactions Analysis
This compound binds to the human keratinocyte growth factor (KGF) receptor on buccal cell surfaces . It acts as both a cell growth and survival factor by stimulating epithelial cell proliferation, differentiation, and migration around the tongue and mouth .
Physical And Chemical Properties Analysis
This compound is a protein-based therapy with a chemical formula of C721H1142N202O204S9 and an average weight of 16192.7 Da . It is a form of recombinant human keratinocyte growth factor .
Mecanismo De Acción
Palifermin has been shown to protect oral and intestinal epithelia from the effects of radiation and chemotherapy . As a recombinant keratinocyte growth factor (KGF), this compound may promote cell proliferation, reducing the severity of oral mucositis in patients in the relevant treatment groups . Agonism of fibroblast growth factor 2 may be predominantly responsible for this effect .
Safety and Hazards
Common side effects often seen in conjunction with the use of Palifermin include swelling, pain (including joint pain), increase in blood pancreas enzymes, increased blood pressure, and proteinuria . Some of the more serious side effects can include difficulty breathing, changes in cutaneous or mucous membrane appearance/feel (redness/rash, swelling, itching, change in color or thickness of tongue, changes in taste), and fever . Co-administration of this compound with Heparin should be avoided .
Direcciones Futuras
Palifermin reduces the incidence and duration of severe oral mucositis by protecting those cells and stimulating the growth of new epithelial cells to build up the mucosal barrier . It is also being studied in the prevention and treatment of oral mucositis and dysphagia (difficulty swallowing) in other types of cancer .
Propiedades
Número CAS |
162394-19-6 |
|---|---|
Fórmula molecular |
C9H11N3S |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI)](/img/structure/B1169621.png)

